molecular formula C15H10ClFN2O B12820805 4(3H)-Quinazolinone, 3-(4-chlorophenyl)-6-fluoro-2-methyl- CAS No. 49579-14-8

4(3H)-Quinazolinone, 3-(4-chlorophenyl)-6-fluoro-2-methyl-

Cat. No.: B12820805
CAS No.: 49579-14-8
M. Wt: 288.70 g/mol
InChI Key: YAOWZMMVVUSMOQ-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(4-chlorophenyl)-6-fluoro-2-methyl- is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The presence of the 4-chlorophenyl and 6-fluoro substituents in this compound enhances its chemical properties, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(4-chlorophenyl)-6-fluoro-2-methyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzamide with 4-chloro-2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(4-chlorophenyl)-6-fluoro-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The presence of the 4-chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various nucleophiles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(4-chlorophenyl)-6-fluoro-2-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone, 3-(4-chlorophenyl)-2-methyl-: Lacks the 6-fluoro substituent.

    4(3H)-Quinazolinone, 3-(4-fluorophenyl)-6-chloro-2-methyl-: Has a different halogen substituent pattern.

    4(3H)-Quinazolinone, 3-(4-bromophenyl)-6-fluoro-2-methyl-: Contains a bromine atom instead of chlorine.

Uniqueness

The presence of both the 4-chlorophenyl and 6-fluoro substituents in 4(3H)-Quinazolinone, 3-(4-chlorophenyl)-6-fluoro-2-methyl- imparts unique chemical and biological properties. These substituents can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

49579-14-8

Molecular Formula

C15H10ClFN2O

Molecular Weight

288.70 g/mol

IUPAC Name

3-(4-chlorophenyl)-6-fluoro-2-methylquinazolin-4-one

InChI

InChI=1S/C15H10ClFN2O/c1-9-18-14-7-4-11(17)8-13(14)15(20)19(9)12-5-2-10(16)3-6-12/h2-8H,1H3

InChI Key

YAOWZMMVVUSMOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=O)N1C3=CC=C(C=C3)Cl

Origin of Product

United States

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